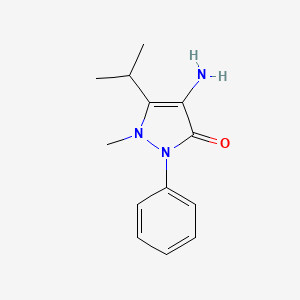

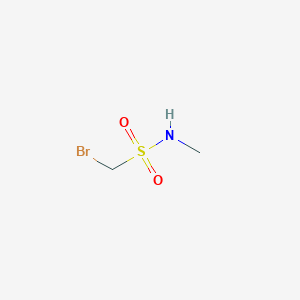

4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .Molecular Structure Analysis

The structure of 1H-pyrazolo[3,4-b]quinoline, a related compound, is composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .Chemical Reactions Analysis

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .Physical And Chemical Properties Analysis

The molecular formula for a related compound, 4-Amino-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one, is CHNO with an average mass of 189.214 Da and a mono-isotopic mass of 189.090210 Da .Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- A study by Naganagowda and Petsom (2012) reports the synthesis of a novel compound closely related to 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This compound was prepared via condensation processes and its structure was assigned based on elemental and spectral analysis (Naganagowda & Petsom, 2012).

Potential Antiproliferative Activity :

- Pettinari et al. (2006) synthesized and characterized novel 4-acylpyrazolon-5-ato-dihalotin(IV) complexes, showing in vitro antiproliferative activity against melanoma cell lines. The activity correlates with the nature of the substituent on position 1 of pyrazole, decreasing in a specific order. This suggests potential applications of derivatives of the compound in cancer research (Pettinari et al., 2006).

Spectroscopic and Crystallographic Investigations :

- Research by Hayvalı, Unver, and Svoboda (2010) focused on two new Schiff base ligands derived from compounds similar to this compound. Their studies included elemental analysis, UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallographic techniques, providing detailed insights into the molecular structure and properties (Hayvalı, Unver, & Svoboda, 2010).

Corrosion Inhibition and Adsorption Properties :

- A 2020 study by Abdel Hameed et al. explored the use of derivatives of 5-amino-3-methyl-1-phenyl-1 H -pyrazole-4-carbonitrile, closely related to the queried compound, as corrosion inhibitors. They evaluated the corrosion inhibition performance of these compounds, finding that efficiency increased with inhibitor concentration but decreased with temperature, indicating potential industrial applications (Abdel Hameed et al., 2020).

Antibacterial Activities :

- Liu et al. (2012) conducted a study on four new Schiff base compounds derived from 1-phenyl-3-methyl-4-benzoyl-2-pyrazolin-5-one, a compound structurally similar to this compound. They evaluated their antibacterial activity, providing insights into the potential use of these compounds in the development of new antibacterial agents (Liu et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

Its molecular structure suggests that it may be soluble in water , which could impact its bioavailability

Result of Action

Similar compounds have been found to have various biological activities, such as anti-inflammatory, anticancer, and antioxidant effects .

Propriétés

IUPAC Name |

4-amino-1-methyl-2-phenyl-5-propan-2-ylpyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9(2)12-11(14)13(17)16(15(12)3)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIPHSKGODIRPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2381594.png)

![3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2381598.png)

![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)

![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)

![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)